molecular formula C27H27N3O4S B2975494 N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide CAS No. 1421452-16-5

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Cat. No. B2975494
M. Wt: 489.59
InChI Key: WQLUEWXLGLCETE-UHFFFAOYSA-N
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Description

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C27H27N3O4S and its molecular weight is 489.59. The purity is usually 95%.
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Scientific Research Applications

Oxidation Reactions and Synthesis

The compound has been used in oxidation reactions and synthesis studies. For example, Malkova et al. (2014) explored the condensation of 3,4-dihydronaphthalen-1(2H)-one, a related compound, to synthesize complex molecules with potential for various applications, including in medicinal chemistry (Malkova et al., 2014).

Photochemical Reactions

Zong et al. (2002) studied the photochemical reactions of 1,2,3,4-tetrahydronaphthalene with N-bromosuccinimide, highlighting the compound's relevance in photochemical processes (Zong et al., 2002).

Anticancer Research

Compounds related to N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide have been studied for their anticancer properties. Yang et al. (2019) synthesized dihydroxy-naphthalene derivatives as anticancer agents, indicating the potential of such compounds in cancer treatment (Yang et al., 2019).

ERK2 Inhibition and Cytotoxicity Studies

Aly et al. (2018) synthesized novel naphthoquinone derivatives, which were studied for their ERK2 inhibition and cytotoxicity, indicating the significance of these compounds in therapeutic applications (Aly et al., 2018).

Photophysics Studies

Pannipara et al. (2017) conducted studies on dihydroquinazolinone derivatives, providing insights into the photophysical properties of similar compounds (Pannipara et al., 2017).

S1P Receptor Agonist Research

Kurata et al. (2017) explored the use of a dihydronaphthalene-based compound as a selective S1P receptor agonist, demonstrating its potential in treating autoimmune diseases (Kurata et al., 2017).

Enantioselective Hydroboration

McCarthy et al. (2000) investigated the use of quinazolin-4-yl-naphthalene in catalyzing enantioselective hydroboration, a crucial reaction in organic synthesis (McCarthy et al., 2000).

Sigma Receptor Binding

Berardi et al. (2005) researched tetrahydronaphthalen-1-yl derivatives for their sigma receptor binding properties, which is important in developing new pharmacological agents (Berardi et al., 2005).

Friedel-Crafts Cyclizations

Bunce et al. (2012) utilized tetrahydroisoquinolines, similar in structure to the compound , in Friedel-Crafts cyclizations, an essential reaction in organic chemistry (Bunce et al., 2012).

Green Chemistry Applications

Damera and Pagadala (2023) employed a green chemistry approach for constructing multi-functionalized benzenes, showcasing the environmental benefits of using such compounds in synthesis (Damera & Pagadala, 2023).

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c31-24(28-17-27(34)12-11-18-5-1-2-6-20(18)16-27)25(32)29-21-9-10-22-19(15-21)7-3-13-30(22)26(33)23-8-4-14-35-23/h1-2,4-6,8-10,14-15,34H,3,7,11-13,16-17H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLUEWXLGLCETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3(CCC4=CC=CC=C4C3)O)N(C1)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

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